(6-Chloro-5-iodopyridin-3-yl)methanol
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Overview
Description
(6-Chloro-5-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, with a methanol group at the 3-position. This compound is typically found as a white to off-white powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-iodopyridin-3-yl)methanol can be achieved through various synthetic routesThe reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-iodopyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the methanol group to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido or tert-butyl derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
(6-Chloro-5-iodopyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving pyridine derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The methanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-bromopyridin-3-yl)methanol
- (6-Chloro-5-fluoropyridin-3-yl)methanol
- (6-Chloro-5-methylpyridin-3-yl)methanol
Uniqueness
(6-Chloro-5-iodopyridin-3-yl)methanol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .
Properties
IUPAC Name |
(6-chloro-5-iodopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCSOXVYLVIJLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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